Cas no 36873-09-3 (2-Butanone, 1,4-dibromo-3,3-dimethyl-)
2-Butanone, 1,4-dibromo-3,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, 1,4-dibromo-3,3-dimethyl-
-
- Inchi: 1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3
- InChI Key: NASYOTPRTVKEPL-UHFFFAOYSA-N
- SMILES: C(Br)C(=O)C(C)(C)CBr
2-Butanone, 1,4-dibromo-3,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37325679-0.05g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 0.05g |
$202.0 | 2023-07-06 | |
| Enamine | EN300-37325679-0.1g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 0.1g |
$301.0 | 2023-07-06 | |
| Enamine | EN300-37325679-0.25g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 0.25g |
$431.0 | 2023-07-06 | |
| Enamine | EN300-37325679-0.5g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 0.5g |
$679.0 | 2023-07-06 | |
| Enamine | EN300-37325679-1.0g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 1.0g |
$871.0 | 2023-07-06 | |
| Enamine | EN300-37325679-2.5g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 2.5g |
$1707.0 | 2023-07-06 | |
| Enamine | EN300-37325679-5.0g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 5.0g |
$2525.0 | 2023-07-06 | |
| Enamine | EN300-37325679-10.0g |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 10.0g |
$3746.0 | 2023-07-06 | |
| Aaron | AR027WLO-50mg |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 50mg |
$303.00 | 2025-02-15 | |
| Aaron | AR027WLO-100mg |
1,4-dibromo-3,3-dimethylbutan-2-one |
36873-09-3 | 95% | 100mg |
$439.00 | 2025-02-15 |
2-Butanone, 1,4-dibromo-3,3-dimethyl- Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-Butanone, 1,4-dibromo-3,3-dimethyl-
Comprehensive Overview of 2-Butanone, 1,4-dibromo-3,3-dimethyl- (CAS No. 36873-09-3)
2-Butanone, 1,4-dibromo-3,3-dimethyl- (CAS No. 36873-09-3) is a specialized organic compound that has garnered significant attention in industrial and research applications due to its unique molecular structure and reactivity. This compound, often referred to by its systematic name, features a butanone backbone with dibromo and dimethyl substitutions at specific positions. Its chemical properties make it a valuable intermediate in synthetic chemistry, particularly in the development of advanced materials and fine chemicals.
The growing interest in sustainable chemistry and green synthesis has led researchers to explore the potential of compounds like 2-Butanone, 1,4-dibromo-3,3-dimethyl-. With increasing demand for eco-friendly alternatives, this compound's role in catalytic processes and selective bromination reactions is being rigorously studied. Its ability to participate in stereoselective transformations aligns with modern trends in precision chemistry, a hot topic in academic and industrial circles.
From a molecular design perspective, the presence of both bromine atoms and methyl groups in 2-Butanone, 1,4-dibromo-3,3-dimethyl- offers intriguing possibilities for structure-activity relationships. Researchers are investigating its utility in pharmaceutical intermediates and agrochemical formulations, where controlled reactivity is paramount. The compound's thermal stability and solubility profile also make it a candidate for high-performance material synthesis, addressing current needs in advanced manufacturing.
In analytical chemistry, CAS No. 36873-09-3 has become a subject of method development studies, particularly in chromatographic separation and spectroscopic characterization. The compound's distinct mass spectral signature and NMR splitting patterns serve as valuable references for laboratories working with similar brominated ketones. This aligns with the scientific community's focus on analytical standardization, a frequently searched topic in chemical databases.
The safety profile of 2-Butanone, 1,4-dibromo-3,3-dimethyl- has been carefully evaluated in compliance with global chemical regulations. While not classified as hazardous under standard handling conditions, proper laboratory protocols are recommended when working with this compound. This emphasis on responsible chemical use resonates with current industry priorities regarding ESG (Environmental, Social, and Governance) compliance in chemical manufacturing.
Looking ahead, the potential applications of CAS No. 36873-09-3 in nanotechnology and smart materials are being explored. Its molecular architecture could contribute to the development of functional surfaces and responsive coatings, areas experiencing rapid growth. These applications tie into broader discussions about molecular engineering and next-generation materials, topics frequently queried in scientific search engines.
For procurement specialists and chemical distributors, accurate identification of 2-Butanone, 1,4-dibromo-3,3-dimethyl- requires attention to its technical specifications and isomeric purity. The market for such specialized chemicals continues to expand, driven by innovation in specialty chemicals and custom synthesis services. This commercial aspect connects with frequent searches about chemical sourcing strategies and supply chain optimization in the chemical industry.
In educational contexts, 36873-09-3 serves as an excellent example for teaching organic reaction mechanisms and substituent effects. Its well-defined reactivity patterns make it suitable for demonstrating principles of nucleophilic substitution and steric hindrance, concepts fundamental to advanced organic chemistry curricula. This pedagogical value aligns with the increasing demand for interactive chemical education resources online.
The environmental fate of 2-Butanone, 1,4-dibromo-3,3-dimethyl- has been studied in the context of chemical persistence and biodegradation pathways. These investigations contribute to the broader field of environmental chemistry and support the development of benign by design approaches. Such research directions mirror contemporary concerns about sustainable chemical development, a trending topic in environmental science discussions.
From a regulatory standpoint, proper documentation of CAS No. 36873-09-3 is essential for chemical inventory management and compliance reporting. The compound's inclusion in major chemical databases facilitates international trade and research collaboration. This administrative aspect addresses common queries about chemical registration processes and global harmonization of chemical standards.
In conclusion, 2-Butanone, 1,4-dibromo-3,3-dimethyl- represents a versatile chemical entity with diverse applications across multiple scientific disciplines. Its continued study contributes to advancements in molecular science, material development, and synthetic methodology. As research progresses, this compound will likely play an increasingly important role in addressing contemporary challenges in chemical innovation and technological advancement.
36873-09-3 (2-Butanone, 1,4-dibromo-3,3-dimethyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)